Methyl 3-((tert-butoxycarbonyl)amino)-5-(tert-butyl)benzoate
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Overview
Description
Methyl 3-((tert-butoxycarbonyl)amino)-5-(tert-butyl)benzoate is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a tert-butyl group attached to a benzoate ester. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the context of protecting groups in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-5-(tert-butyl)benzoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid or hydrochloric acid. This step converts the carboxylic acid to a methyl ester.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((tert-butoxycarbonyl)amino)-5-(tert-butyl)benzoate undergoes several types of chemical reactions:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Deprotection: Yields the free amine.
Substitution: Yields substituted esters or amides.
Oxidation: Yields carboxylic acids or ketones.
Reduction: Yields alcohols or amines.
Scientific Research Applications
Methyl 3-((tert-butoxycarbonyl)amino)-5-(tert-butyl)benzoate is used in various scientific research applications:
Chemistry: As a protecting group in peptide synthesis, it helps in the stepwise construction of peptides by protecting the amino group from unwanted reactions.
Biology: Used in the synthesis of biologically active molecules, including pharmaceuticals and enzyme inhibitors.
Medicine: Serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)-5-(tert-butyl)benzoate primarily involves its role as a protecting group. The Boc group stabilizes the amino group, preventing it from participating in side reactions during synthesis. Upon deprotection, the free amine can then react with other reagents to form the desired product. The tert-butyl group provides steric hindrance, enhancing the compound’s stability .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-5-(tert-butyl)benzoate: Lacks the Boc protecting group, making it more reactive.
Methyl 3-((tert-butoxycarbonyl)amino)benzoate: Lacks the tert-butyl group, resulting in different steric properties.
tert-Butyl 3-((tert-butoxycarbonyl)amino)benzoate: Contains a tert-butyl ester instead of a methyl ester, affecting its reactivity and solubility.
Uniqueness
Methyl 3-((tert-butoxycarbonyl)amino)-5-(tert-butyl)benzoate is unique due to the combination of the Boc protecting group and the tert-butyl group, which together provide both stability and reactivity. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are required .
Biological Activity
Methyl 3-((tert-butoxycarbonyl)amino)-5-(tert-butyl)benzoate, also known by its CAS number 1008139-17-0, is an organic compound that plays a significant role in organic synthesis, particularly in the context of peptide synthesis and the development of biologically active molecules. This article provides a detailed examination of its biological activity, including mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following properties:
- Molecular Formula : C17H25NO4
- Molar Mass : 307.38 g/mol
- Appearance : Solid
- CAS Number : 1008139-17-0
The compound features a tert-butoxycarbonyl (Boc) protected amino group and a tert-butyl group attached to a benzoate ester. The Boc group serves as a protective moiety that stabilizes the amino group during chemical reactions, while the tert-butyl group contributes to steric hindrance, enhancing stability and reactivity .
The primary biological activity of this compound is attributed to its role as a protecting group in peptide synthesis. The Boc group prevents unwanted reactions involving the amino group during the synthesis process. Upon deprotection using acidic conditions (e.g., trifluoroacetic acid), the free amine can participate in further reactions, forming biologically relevant compounds .
Applications in Scientific Research
This compound has several applications across various fields:
- Organic Chemistry : Utilized as a protecting group in peptide synthesis, facilitating stepwise construction of peptides.
- Pharmaceutical Development : Serves as an intermediate in synthesizing drugs and therapeutic agents.
- Biological Research : Important for synthesizing biologically active molecules, including enzyme inhibitors and other pharmaceuticals .
Case Study 1: Peptide Synthesis
In a study focusing on peptide synthesis, this compound was employed to protect amino groups during the stepwise assembly of peptides. The successful deprotection led to the formation of peptides with high yields and purity, demonstrating its effectiveness as a protecting group in complex organic syntheses .
Case Study 2: Enzyme Inhibitors
Research has indicated that compounds derived from this compound exhibit potential as enzyme inhibitors. For example, derivatives have shown activity against bacterial topoisomerases, which are crucial targets for antibacterial drug development. The modifications made using this compound allowed for enhanced solubility and bioactivity against multidrug-resistant strains of bacteria .
Comparative Analysis of Related Compounds
Compound Name | Molecular Formula | Biological Activity | Application |
---|---|---|---|
This compound | C17H25NO4 | Protecting agent in peptide synthesis; potential enzyme inhibitor | Drug synthesis |
Other Boc-protected amino acids | Varies | General use as protecting groups | Peptide synthesis |
Trifluoroacetyl derivatives | Varies | Inhibition of specific enzymes | Drug development |
Properties
IUPAC Name |
methyl 3-tert-butyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-16(2,3)12-8-11(14(19)21-7)9-13(10-12)18-15(20)22-17(4,5)6/h8-10H,1-7H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMQGDVQUHCBRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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